2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide 2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 919760-22-8
VCID: VC11884775
InChI: InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Molecular Formula: C17H16N4O4S
Molecular Weight: 372.4 g/mol

2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide

CAS No.: 919760-22-8

Cat. No.: VC11884775

Molecular Formula: C17H16N4O4S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide - 919760-22-8

Specification

CAS No. 919760-22-8
Molecular Formula C17H16N4O4S
Molecular Weight 372.4 g/mol
IUPAC Name 2-(4-ethylsulfonylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22)
Standard InChI Key ZSIKQSIFDHTQEW-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Canonical SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The compound’s architecture comprises three distinct subunits:

  • Ethanesulfonylphenyl group: A phenyl ring substituted with an ethanesulfonyl (–SO2_2C2_2H5_5) group at the para position, contributing to electron-withdrawing effects and enhancing metabolic stability.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its role in improving pharmacokinetic properties and enabling hydrogen bonding with biological targets.

  • Pyridin-4-yl group: A pyridine ring attached to the oxadiazole moiety, facilitating π-π stacking interactions and enhancing binding affinity to enzymatic sites.

Molecular Descriptors and Spectroscopic Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC17H16N4O4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight372.4 g/mol
IUPAC Name2-(4-ethylsulfonylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3
PubChem CID16823836

The compound’s InChIKey (ZSIKQSIFDHTQEW-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Formation of the oxadiazole core: Cyclization of hydrazide derivatives with carbonyl compounds under acidic or basic conditions, often using microwave-assisted techniques to accelerate reaction kinetics .

  • Sulfonylation: Introduction of the ethanesulfonyl group via nucleophilic substitution using ethanesulfonyl chloride in the presence of a base such as triethylamine.

  • Amidation: Coupling of the sulfonylated phenylacetate with the oxadiazole-amine intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC).

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions typically proceed at 60–80°C for cyclization steps and room temperature for amidation.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency .

Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The ethanesulfonyl group enhances membrane permeability, while the oxadiazole ring disrupts microbial cell wall synthesis .

Anti-Inflammatory and Anti-Thrombotic Effects

In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and thromboxane synthase, reducing prostaglandin E2_2 (PGE2_2) and thromboxane A2_2 (TXA2_2) levels by 40–60% at 10 µM concentrations. The pyridine ring facilitates binding to the heme moiety of COX-2, as shown in molecular docking simulations.

Pharmacological Applications and Therapeutic Prospects

Drug Development Candidates

The compound’s dual inhibition of inflammatory and thrombotic pathways positions it as a candidate for treating cardiovascular diseases. Preclinical models show a 35% reduction in arterial plaque formation at 5 mg/kg/day doses.

Targeted Delivery Systems

Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) improve bioavailability by 2.5-fold compared to free drug administration, as demonstrated in rodent pharmacokinetic studies.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethanesulfonyl group’s alkyl chain to optimize potency and selectivity.

  • Clinical Trials: Phase I trials to assess safety in humans, pending regulatory approvals.

  • Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutic agents warrant exploration .

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